molecular formula C16H22O2 B15170545 4-[Hydroxy(phenyl)methyl]-6,6-dimethylhept-4-en-3-one CAS No. 918139-03-4

4-[Hydroxy(phenyl)methyl]-6,6-dimethylhept-4-en-3-one

Cat. No.: B15170545
CAS No.: 918139-03-4
M. Wt: 246.34 g/mol
InChI Key: GBSRNXDHQVMZAV-UHFFFAOYSA-N
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Description

4-[Hydroxy(phenyl)methyl]-6,6-dimethylhept-4-en-3-one is an organic compound with a complex structure that includes a hydroxy group, a phenyl group, and a heptenone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[Hydroxy(phenyl)methyl]-6,6-dimethylhept-4-en-3-one typically involves multi-step organic reactions. One common method includes the aldol condensation of a suitable aldehyde with a ketone, followed by reduction and functional group modifications. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to achieve the desired product with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency. Industrial methods may also incorporate green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

4-[Hydroxy(phenyl)methyl]-6,6-dimethylhept-4-en-3-one can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form alcohols or other reduced derivatives.

    Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃) are used under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.

Scientific Research Applications

4-[Hydroxy(phenyl)methyl]-6,6-dimethylhept-4-en-3-one has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research may explore its potential therapeutic properties and use in drug development.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 4-[Hydroxy(phenyl)methyl]-6,6-dimethylhept-4-en-3-one exerts its effects involves interactions with specific molecular targets and pathways. These may include binding to enzymes or receptors, altering biochemical pathways, and affecting cellular processes. Detailed studies are required to elucidate the exact mechanisms and molecular targets involved.

Comparison with Similar Compounds

Similar Compounds

    4-Hydroxy-2-quinolones: These compounds share a hydroxy group and have similar biological activities.

    Imidazole Derivatives: These compounds have a similar structural motif and are used in various applications.

    Benzene Derivatives: Compounds with phenyl groups that undergo similar chemical reactions.

Uniqueness

4-[Hydroxy(phenyl)methyl]-6,6-dimethylhept-4-en-3-one is unique due to its specific combination of functional groups and structural features

Properties

CAS No.

918139-03-4

Molecular Formula

C16H22O2

Molecular Weight

246.34 g/mol

IUPAC Name

4-[hydroxy(phenyl)methyl]-6,6-dimethylhept-4-en-3-one

InChI

InChI=1S/C16H22O2/c1-5-14(17)13(11-16(2,3)4)15(18)12-9-7-6-8-10-12/h6-11,15,18H,5H2,1-4H3

InChI Key

GBSRNXDHQVMZAV-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)C(=CC(C)(C)C)C(C1=CC=CC=C1)O

Origin of Product

United States

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